Product packaging for 4-Methylhexan-3-ol(Cat. No.:CAS No. 615-29-2)

4-Methylhexan-3-ol

Cat. No.: B013393
CAS No.: 615-29-2
M. Wt: 116.20 g/mol
InChI Key: NZPGYIBESMMUFU-UHFFFAOYSA-N
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Description

4-Methylhexan-3-ol (CAS 615-29-2) is a branched-chain secondary alcohol of significant interest in semiochemical research. This compound, with the molecular formula C 7 H 16 O and a molecular weight of 116.20 g/mol, serves as a critical chiral scaffold in the study of insect communication and behavior . Key Research Applications: Insect Pheromone Studies: The stereoisomers of this compound and its homologue 4-Methylheptan-3-ol are crucial components of aggregation and trail pheromones for various beetle and ant species, including the smaller European elm bark beetle ( Scolytus multistriatus ) and the almond bark beetle ( S. amygdali ) . This makes it a vital standard and intermediate for developing species-specific integrated pest management strategies. Fragrance and Flavor Research: Its pleasant odor profile makes it a compound of interest for academic and industrial research focused on the development and analysis of flavors and fragrances . Organic Synthesis Intermediate: The molecule serves as a versatile building block in organic chemistry. It can be synthesized from 3-pentanone via a Grignard reaction or through innovative, sustainable biocatalytic methods involving ene-reductases and alcohol dehydrogenases for stereoselective production . Physical and Chemical Properties: Molecular Formula: C 7 H 16 O Molecular Weight: 116.20 g/mol Boiling Point: ~152.7 °C Density: ~0.816 g/cm³ Solubility: Exhibits moderate solubility in water and high solubility in common organic solvents such as ethanol and diethyl ether . Note: This product is intended for research purposes only and is strictly not designed for human therapeutic or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O B013393 4-Methylhexan-3-ol CAS No. 615-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylhexan-3-ol
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InChI

InChI=1S/C7H16O/c1-4-6(3)7(8)5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NZPGYIBESMMUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
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DSSTOX Substance ID

DTXSID20977063
Record name 4-Methylhexan-3-ol
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Molecular Weight

116.20 g/mol
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CAS No.

615-29-2
Record name 4-Methyl-3-hexanol
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Record name 4-Methylhexan-3-ol
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Record name 4-Methylhexan-3-ol
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Stereochemistry and Stereoisomers of 4 Methylhexan 3 Ol

Chiral Centers and Enantiomeric/Diastereomeric Relationships

4-Methylhexan-3-ol possesses two chiral centers, which are atoms bonded to four different groups. In this molecule, the chiral centers are located at carbon-3 (C3) and carbon-4 (C4).

Carbon-3 (C3) is bonded to a hydrogen atom, a hydroxyl (-OH) group, an ethyl group (-CH2CH3), and a 4-methylhexyl group.

Carbon-4 (C4) is bonded to a hydrogen atom, a methyl (-CH3) group, a propyl group (-CH2CH2CH3, when viewed from this carbon), and a 3-hydroxy-propyl group.

The presence of two distinct chiral centers means that this compound can exist as a maximum of 2^n stereoisomers, where n is the number of chiral centers. Therefore, there are 2^2 = 4 possible stereoisomers. These stereoisomers have specific relationships with one another:

Enantiomers : These are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, there are two such pairs.

Diastereomers : These are stereoisomers that are not mirror images of each other. Any stereoisomer in one enantiomeric pair is a diastereomer of the stereoisomers in the other pair. Diastereomers have different physical properties.

The four stereoisomers can be grouped into two pairs of enantiomers and can be categorized based on the relative orientation of the substituents around the C3-C4 bond as syn (erythro) or anti (threo) diastereomers.

The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left) configuration. The four stereoisomers of this compound are thus uniquely identified by the combination of these designations at the C3 and C4 positions.

The specific stereoisomers are:

(3S,4S)-4-Methylhexan-3-ol and (3R,4R)-4-Methylhexan-3-ol : This pair constitutes one set of enantiomers. The (3S,4S) isomer has been identified as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali. researchgate.net

(3R,4S)-4-Methylhexan-3-ol and (3S,4R)-4-Methylhexan-3-ol : This is the second pair of enantiomers.

The relationship between these isomers is summarized in the table below.

StereoisomerRelationship to (3S,4S)
(3R,4R)-4-Methylhexan-3-ol Enantiomer
(3R,4S)-4-Methylhexan-3-ol Diastereomer
(3S,4R)-4-Methylhexan-3-ol Diastereomer

Conformational Analysis of Stereoisomers

As an acyclic molecule with multiple single bonds, this compound is conformationally flexible. The rotation around its carbon-carbon single bonds, particularly the C3-C4 bond, gives rise to various spatial arrangements called conformers. The study of these conformers and their relative stabilities is known as conformational analysis.

Theoretical and Computational Approaches to Conformational Stability (e.g., DFT, MP2)

The relative stability of the different conformers of this compound's stereoisomers can be investigated using theoretical and computational chemistry methods. researchgate.net High-level quantum mechanical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for this purpose. uc.pthkhlr.de

The process typically involves:

Potential Energy Surface (PES) Scan : The potential energy surface is explored by systematically rotating the key dihedral angles of the molecule, such as the O-C3-C4-C and C2-C3-C4-C5 angles. This helps to identify all possible low-energy conformers (local minima on the PES).

Geometry Optimization : The geometries of the identified conformers are then fully optimized, usually with methods like B3LYP (a common DFT functional) or MP2, combined with a suitable basis set (e.g., 6-311++G**). uc.pt This process finds the precise molecular structure that corresponds to the lowest energy for that particular conformation.

Energy Calculation and Stability Ranking : Single-point energy calculations, sometimes using even more accurate methods like coupled-cluster (CCSD(T)), are performed on the optimized geometries to determine their relative energies. hkhlr.dersc.org The conformer with the lowest energy is the most stable. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution.

For chiral alcohols, the stability of conformers is often influenced by weak intramolecular forces, such as hydrogen bonds between the hydroxyl group and another part of the molecule, and the minimization of steric hindrance. uc.ptrsc.org In the case of this compound, the most stable conformers would represent a balance between minimizing the steric repulsion of the alkyl groups and optimizing the orientation of the hydroxyl group.

Influence of Substituents on Conformation

The substituents on the chiral carbons—an ethyl group at C3 and a methyl group at C4—play a critical role in determining the conformational preferences of the molecule. The steric bulk of these groups influences the rotational barrier around the C3-C4 bond.

In a Newman projection looking down the C3-C4 bond, the molecule can exist in staggered and eclipsed conformations. The staggered conformations are significantly more stable due to lower torsional strain. The relative stability of the three possible staggered conformers (anti and two gauche) depends on the steric interactions between the large substituents.

In the anti-conformation , the largest groups attached to C3 (ethyl) and C4 (propyl, in essence) are positioned 180° apart, minimizing steric strain.

In the gauche conformations , these groups are 60° apart, leading to potential steric repulsion, known as a gauche interaction.

Advanced Synthetic Methodologies for 4 Methylhexan 3 Ol and Its Stereoisomers

Enantioselective Synthesis Strategies

The generation of single, pure stereoisomers of 4-methylhexan-3-ol from prochiral or racemic precursors is the primary goal of enantioselective synthesis. These strategies are broadly categorized into biocatalytic methods, which harness the stereospecificity of enzymes, and asymmetric chemical synthesis, which employs chiral auxiliaries or catalysts.

Biocatalytic Approaches

Biocatalysis offers an environmentally benign alternative to traditional chemical methods, often providing exceptional levels of stereoselectivity under mild reaction conditions. nih.gov Enzymes, with their intricate three-dimensional active sites, can differentiate between enantiomers or the prochiral faces of a substrate, directing a reaction towards a single stereoisomeric product.

A highly efficient strategy for synthesizing all four stereoisomers of related structures like 4-methylheptan-3-ol involves a one-pot, two-step enzymatic reduction of an unsaturated ketone precursor, such as 4-methylhept-4-en-3-one. nih.govmdpi.com This "deracemization" process utilizes a combination of an ene-reductase (ER) and an alcohol dehydrogenase (ADH). mdpi.com

The synthesis begins with the reduction of the carbon-carbon double bond of the enone, catalyzed by an ene-reductase. The choice of ER determines the configuration of the newly formed stereocenter at C4. For instance, certain ERs produce the (R)-4-methylheptan-3-one intermediate, while others yield the (S)-enantiomer. researchgate.net Subsequently, an alcohol dehydrogenase is added to the same pot to reduce the ketone functionality. mdpi.com The ADH's stereopreference (either pro-(R) or pro-(S)) determines the configuration of the hydroxyl group at C3. researchgate.net By carefully selecting the pair of ER and ADH enzymes, each of the four possible stereoisomers can be synthesized with high purity. mdpi.comnih.gov

This sequential, one-pot procedure is highly effective, creating two stereogenic centers with excellent stereochemical control. mdpi.com The reactions are typically conducted in a buffered aqueous solution at a controlled pH and temperature (e.g., pH 7.0, 30 °C), with a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), to ensure the continuous supply of the necessary NADPH or NADH for the reductions. researchgate.netnih.gov This method has successfully produced the four stereoisomers of 4-methylheptan-3-ol in good isolated yields (72–83%) and with outstanding stereoselectivity, often achieving enantiomeric excess (ee) of 99% and diastereomeric excess (de) ranging from 92% to 99%. mdpi.com

Table 1: One-Pot Multi-Enzymatic Synthesis of 4-Methylheptan-3-ol Stereoisomers

Enzyme Combination (ER / ADH) Starting Material Product Stereoisomer Yield (%) Enantiomeric Excess (ee %) Diastereomeric Excess (de %)
OYE2.6 / ADH270 4-methylhept-4-en-3-one (3R,4R) 83 99 99
OYE2.6 / ADH440 4-methylhept-4-en-3-one (3S,4R) 76 99 99
OYE1-W116V / ADH270 4-methylhept-4-en-3-one (3R,4S) 72 99 92
OYE1-W116V / ADH440 4-methylhept-4-en-3-one (3S,4S) 75 99 94

Data derived from studies on the analogous compound 4-methylheptan-3-ol. mdpi.comnih.gov

Kinetic resolution is a widely used biocatalytic method for separating a racemic mixture of alcohols. This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer while leaving the other unreacted. nih.gov Lipases, particularly Lipase (B570770) B from Candida antarctica (CALB), are highly effective for the transesterification of racemic secondary alcohols. nih.govresearchgate.net

In a typical lipase-mediated resolution of racemic this compound, the mixture is exposed to the lipase in a non-polar solvent (like hexane) with an acylating agent, such as vinyl acetate. nih.gov The lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) to form its corresponding acetate, while the other enantiomer (the S-enantiomer) remains as an alcohol. nih.govthieme-connect.de The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester. thieme-connect.de

This method allows for the production of two enantiomerically enriched compounds from a single racemic starting material. nih.gov The resulting alcohol and ester can then be easily separated using standard chromatographic techniques. Lipase-catalyzed resolutions have been shown to produce enantiopure alcohols and acetates with greater than 99% ee and in good yields. nih.gov

Table 2: Conceptual Outcome of Lipase-Mediated Kinetic Resolution of (±)-4-Methylhexan-3-ol

Starting Material Enzyme Acyl Donor Product 1 (at ~50% conversion) Product 2 (at ~50% conversion)
(±)-4-Methylhexan-3-ol Candida antarctica Lipase B Vinyl Acetate (S)-4-Methylhexan-3-ol (R)-4-Methylhexan-3-ol acetate
Enantiomeric Excess >99% ee >99% ee

Based on typical results for kinetic resolution of secondary alcohols. nih.gov

Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst capable of performing stereoselective reductions of carbonyl compounds. It contains a variety of reductases that can convert ketones and aldehydes into chiral alcohols. frontiersin.org For the synthesis of this compound, baker's yeast can be used to reduce a precursor like 4-methylhexan-3-one (B91998) or an unsaturated version like (E)-4-methylhex-4-en-3-one. frontiersin.orgresearchgate.net

The yeast-mediated reduction of the carbonyl group often proceeds with high enantioselectivity, governed by Prelog's rule, which predicts the stereochemical outcome based on the relative size of the substituents flanking the carbonyl. Furthermore, when an α,β-unsaturated ketone is used as the substrate, baker's yeast can also reduce the carbon-carbon double bond, sometimes in a stereoselective manner, before reducing the ketone. frontiersin.org This makes it a powerful tool for creating specific stereoisomers from simple starting materials in a single fermentative step. researchgate.net

Enzymatic Resolution (e.g., Lipase-mediated transesterification)

Asymmetric Chemical Synthesis

Asymmetric chemical synthesis provides an alternative to biocatalysis, using chiral auxiliaries or catalysts to induce stereoselectivity. These methods offer robust and scalable routes to enantiomerically pure compounds.

A powerful and highly diastereoselective method for the synthesis of all four stereoisomers of related acyclic alcohols involves the use of chiral boronic esters. nih.goviupac.org This strategy relies on a sequential double stereodifferentiation process that builds the molecule's chiral centers with exceptional control. nih.gov

The synthesis starts with a chiral diol, such as (2R,3R)-2,3-butanediol or its enantiomer, to form a chiral boronic ester. This ester reacts with (dichloromethyl)lithium (LiCHCl₂) to insert a chiral α-chloro group with very high diastereoselectivity (often >100:1). iupac.org The resulting α-chloro boronic ester is then reacted with a Grignard reagent (e.g., propylmagnesium bromide). This step proceeds with inversion of configuration at the carbon bearing the chlorine, establishing the first stereocenter of the final alcohol backbone. A second iteration of this sequence, using a different Grignard reagent (e.g., ethylmagnesium bromide), establishes the second stereocenter. Finally, oxidation of the boronic ester, typically with hydrogen peroxide (H₂O₂), yields the desired alcohol. nih.goviupac.org

By choosing the appropriate enantiomer of the starting diol and the order of addition of the Grignard reagents, any of the four stereoisomers can be synthesized with exceptionally high diastereomeric and enantiomeric purity. nih.gov This method has been reported to achieve diastereomeric ratios exceeding 1000:1 for the synthesis of 4-methyl-3-heptanol (B77350) stereoisomers. iupac.org

Table 3: Stereoisomer Synthesis via Chiral Boronic Esters

Target Stereoisomer Chiral Diol 1st Grignard Reagent 2nd Grignard Reagent Diastereomeric Purity
(3R,4S) (2R,3R)-Butanediol Propyl-MgBr Ethyl-MgBr Very High
(3S,4R) (2S,3S)-Butanediol Propyl-MgBr Ethyl-MgBr Very High
(3S,4S) (2S,3S)-Butanediol Ethyl-MgBr Propyl-MgBr Very High
(3R,4R) (2R,3R)-Butanediol Ethyl-MgBr Propyl-MgBr Very High

Methodology based on sequential double stereodifferentiation for analogous compounds. nih.gov

Chirality Transfer (e.g., Ester Enolate Claisen Rearrangement)

Chirality transfer is a powerful strategy in asymmetric synthesis where the stereochemistry of a starting material dictates the stereochemistry of the product. The Ester Enolate Claisen Rearrangement, also known as the Ireland-Claisen Rearrangement, is a prime example of this approach being applied to the synthesis of chiral alcohols and their precursors. mdpi.comjkchemical.com This reaction involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl ester into a γ,δ-unsaturated carboxylic acid. jkchemical.comorganic-chemistry.org

The process begins with the deprotonation of an allyl ester using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. jkchemical.com This enolate is then trapped with an electrophile, commonly trimethylsilyl (B98337) chloride (TMSCl), to generate a silyl (B83357) ketene (B1206846) acetal. jkchemical.comorganic-chemistry.org The resulting intermediate undergoes a concerted researchgate.netresearchgate.net-sigmatropic rearrangement, often at temperatures below 100 °C. organic-chemistry.org The stereochemistry of the newly formed carbon-carbon bond is controlled by the geometry of the enolate and the conformation of the chair-like transition state. Subsequent hydrolysis of the silyl ester product yields the γ,δ-unsaturated carboxylic acid. jkchemical.comorganic-chemistry.org This carboxylic acid can then be converted to this compound through standard functional group manipulations, such as reduction. The synthesis of pheromones related to this compound has utilized this method to establish the required stereocenters with high control. mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net

Table 1: Overview of the Ireland-Claisen Rearrangement

StepDescriptionKey ReagentsIntermediate/Product
1. Enolate FormationDeprotonation of an allyl ester.Lithium diisopropylamide (LDA)Lithium Enolate
2. Silyl Acetal FormationTrapping of the enolate.Trimethylsilyl chloride (TMSCl)Silyl Ketene Acetal
3. Rearrangement researchgate.netresearchgate.net-sigmatropic shift.Heat (often mild)γ,δ-Unsaturated Silyl Ester
4. HydrolysisRemoval of the silyl group.Aqueous acid/base workupγ,δ-Unsaturated Carboxylic Acid
Asymmetricmdpi.comresearchgate.net-Wittig Rearrangement

The Asymmetric mdpi.comresearchgate.net-Wittig rearrangement is another key sigmatropic rearrangement used for acyclic stereocontrol in the synthesis of complex molecules, including pheromones structurally similar to this compound. mdpi.comnih.gov This reaction involves the concerted transformation of a chiral α-allyloxy carbanion into a homoallylic alcohol. The rearrangement proceeds through a five-membered, envelope-like transition state, allowing for the efficient transfer of chirality and the creation of new stereocenters with high enantio- and diastereoselectivity. mdpi.com

In a typical application, a chiral allylic ether is treated with a strong base (e.g., n-butyllithium) at low temperatures to generate the corresponding carbanion. This intermediate then rapidly rearranges to form the lithium salt of the homoallylic alcohol product. Quenching the reaction with a proton source yields the final alcohol. The stereochemical outcome is highly predictable, making it a valuable tool for constructing molecules with specific (E)- or (Z)-alkene geometry and defined stereocenters, which can then be converted to the saturated this compound skeleton. mdpi.comuni-konstanz.de This method has been specifically cited as a viable route for obtaining stereoisomers of related pheromones. researchgate.netsemanticscholar.orgresearchgate.net

Chiral Palladium-Phosphine Catalysts

Palladium-catalyzed asymmetric synthesis represents a cornerstone of modern organic chemistry, and the use of chiral phosphine (B1218219) ligands is central to its success. rsc.org For the synthesis of chiral alcohols like the stereoisomers of this compound, palladium-catalyzed allylic substitution reactions are particularly relevant. mdpi.comresearchgate.netuwindsor.ca These reactions involve the reaction of an allylic substrate (e.g., an allylic ester or carbonate) with a nucleophile in the presence of a palladium catalyst coordinated to a chiral ligand. uwindsor.ca

The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃·CHCl₃, and an enantiomerically pure phosphine ligand. rsc.orgrsc.org Chiral monophosphine (MOP) ligands, which possess biaryl axial chirality, have proven to be highly effective. uwindsor.ca An example is 2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (MeO-MOP). uwindsor.ca The chiral ligand creates an asymmetric environment around the palladium center, which influences the stereochemical course of the nucleophilic attack on the π-allylpalladium intermediate. uwindsor.ca This allows for the formation of products with high enantiomeric excess (ee). rsc.orguwindsor.ca This catalytic approach has been noted as a method for the stereoselective synthesis of related pheromone compounds. semanticscholar.orgresearchgate.netresearchgate.net

Sharpless Epoxidation followed by Regioselective Epoxide Opening

A highly effective and widely used strategy for the asymmetric synthesis of diols and related alcohols involves the Sharpless Asymmetric Epoxidation. numberanalytics.com This method allows for the enantioselective conversion of a primary or secondary allylic alcohol into a 2,3-epoxy alcohol. numberanalytics.comacs.org The reaction employs a catalytic amount of titanium(IV) isopropoxide, a chiral tartrate ester ligand such as diethyl tartrate (DET) or diisopropyl tartrate (DIPT), and a stoichiometric oxidant, typically tert-butyl hydroperoxide (TBHP). numberanalytics.com The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, making the synthesis of either enantiomer of the epoxide product predictable and reliable. numberanalytics.com

Following the epoxidation, the resulting chiral epoxide can be opened regioselectively by a nucleophile. mdpi.comresearchgate.net For the synthesis of pheromones like 4-methylheptan-3-ol, a related structure, the epoxide is opened with an organometallic reagent like trimethylaluminum. mdpi.comresearchgate.netnih.gov This nucleophilic attack occurs at one of the epoxide carbons, creating a new carbon-carbon bond and a second stereocenter. The combination of Sharpless epoxidation and regioselective opening is a powerful two-step sequence for constructing 1,2-diol synthons, which can be readily converted to target molecules like this compound. semanticscholar.orgresearchgate.net

Synthesis via Chiral Precursors (e.g., D-mannitol derived compounds)

The use of the "chiral pool" provides a robust strategy for the synthesis of enantiopure compounds. D-mannitol, a naturally occurring sugar alcohol, is an inexpensive and readily available starting material that has been successfully employed as a chiral precursor for pheromones with structures related to this compound. researchgate.netrsc.org

The synthesis begins with the protection of D-mannitol's hydroxyl groups. rsc.org For instance, D-mannitol can be converted into 1,2:5,6-dianhydro-3,4-O-isopropylidene-L-mannitol, a versatile C₆ building block containing a diepoxide. orgsyn.org Alternatively, it can be transformed into (R)-2,3-cyclohexylideneglyceraldehyde. researchgate.net These chiral synthons possess defined stereocenters derived from the original D-mannitol backbone. These intermediates are then subjected to a sequence of chemical transformations to build the target carbon skeleton. researchgate.net These steps may include Wittig reactions to extend the carbon chain, Grignard reactions to add alkyl groups, and subsequent hydrogenation and deprotection steps to yield the final enantiopure alcohol. researchgate.net This approach leverages the inherent chirality of the starting material to ensure the final product has the desired absolute stereochemistry. researchgate.net

Asymmetric Hydroboration

Asymmetric hydroboration is a fundamental reaction for the preparation of chiral alcohols from alkenes. The reaction involves the addition of a boron-hydrogen bond across a double bond in a stereoselective manner, followed by oxidation to yield the corresponding alcohol. vulcanchem.com The stereoselectivity is induced by using a chiral borane (B79455) reagent.

Prominent chiral reagents for this transformation include diisopinocampheylborane (B13816774) (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂), both derived from the chiral terpene α-pinene. molaid.com When an alkene is treated with one of these reagents, a trialkylborane intermediate is formed with high diastereoselectivity. The subsequent oxidation step, typically carried out with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH), replaces the carbon-boron bond with a carbon-oxygen bond, proceeding with retention of configuration. vulcanchem.com This two-step, one-pot process allows for the synthesis of chiral alcohols with high enantiomeric purity from prochiral alkenes and is a key method for creating chiral centers found in molecules like this compound. researchgate.net

Chiral Resolution Techniques

When a synthesis produces a mixture of stereoisomers (a racemate or a mixture of diastereomers), resolution techniques are required to isolate the desired pure stereoisomer.

One of the most powerful methods is enzymatic kinetic resolution . This technique utilizes the high stereoselectivity of enzymes, such as lipases or alcohol dehydrogenases. mdpi.comresearchgate.net In a typical lipase-mediated resolution, a racemic mixture of alcohols is subjected to transesterification with an acyl donor, like vinyl acetate, in the presence of a lipase (e.g., lipase AK from Pseudomonas fluorescens). researchgate.net The enzyme selectively catalyzes the acylation of one enantiomer much faster than the other, resulting in a mixture of an acylated enantiomer (ester) and the unreacted enantiomer (alcohol). researchgate.net These two compounds, now having different functional groups, can be easily separated by standard chromatographic methods. Alcohol dehydrogenases (ADHs) can also be employed to selectively oxidize one enantiomer, allowing for separation. mdpi.com

Chiral chromatography is a direct physical method for separating stereoisomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common technique. mdpi.com The stationary phase contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, causing them to travel through the column at different rates and thus be separated. Another chromatographic approach is chiral gas chromatography (GC), often used for the analysis of enantiomeric excess (ee) and for separating volatile derivatives like the acetates of the resolved alcohols. researchgate.net

A classical but still relevant method is fractional crystallization . This technique relies on the fact that diastereomers have different physical properties, including solubility. The mixture of stereoisomers is first converted into a set of diastereomeric derivatives by reacting it with a chiral resolving agent. For related alcohol pheromones, 3,5-dinitrobenzoate (B1224709) esters have been used for this purpose. researchgate.net The resulting diastereomeric esters are then separated by carefully crystallizing one diastereomer from a suitable solvent, leaving the other in the mother liquor. After separation, the pure diastereomeric ester is hydrolyzed to liberate the enantiomerically pure alcohol.

Table 2: Comparison of Chiral Resolution Techniques

TechniquePrincipleCommon ApplicationAdvantages
Enzymatic Resolution Stereoselective enzymatic transformation (e.g., acylation) of one enantiomer. researchgate.netSeparation of racemic alcohols/amines.High selectivity (high ee), mild reaction conditions.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase (CSP). Analytical (ee determination) and preparative separation of enantiomers.Direct separation without derivatization, applicable to a wide range of compounds.
Fractional Crystallization Separation of diastereomeric salts or derivatives based on solubility differences. researchgate.netLarge-scale industrial resolution.Cost-effective for large quantities, well-established method.

Chromatographic Separations on Chiral Stationary Phases (e.g., HPLC, GC, SFC)

Chromatographic techniques utilizing chiral stationary phases (CSPs) are powerful tools for the analytical and preparative separation of the stereoisomers of this compound. encyclopedia.pub These methods rely on the differential interaction of the enantiomers and diastereomers with a chiral environment, leading to different retention times and enabling their separation. encyclopedia.pub

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. thieme-connect.de For alcohols like this compound, derivatization to esters, such as 3,5-dinitrobenzoates, can enhance separation on polysaccharide-based CSPs like Chiralcel OD-H. thieme-connect.deresearchgate.net The choice of mobile phase, typically a mixture of hexane (B92381) and isopropanol, is critical for achieving optimal resolution. thieme-connect.de

Gas Chromatography (GC): Enantioselective GC is particularly suitable for the analysis of volatile compounds like this compound. beilstein-journals.org Chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives (e.g., Chirasil-DEX CB), are commonly employed. mdpi.com The four stereoisomers of 4-methylheptan-3-ol, a closely related compound, have been successfully separated after acetylation using a Chirasil DEX CB column, demonstrating the potential of this technique for this compound. researchgate.netmdpi.com

Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular technique that combines the advantages of both GC and HPLC. encyclopedia.pubmdpi.com It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent. SFC can offer faster separations and is considered a "greener" alternative to HPLC due to reduced solvent consumption. mdpi.comgoogle.com Chiralpak IA is an example of a CSP used in SFC for separating stereoisomers. google.com

Table 1: Chromatographic Conditions for Chiral Separation of Related Alcohols

Chromatographic Technique Chiral Stationary Phase Analyte (as derivative) Mobile Phase/Conditions Application Reference
HPLC Chiralcel OD-H (±)-4-Phenylbut-3-yn-2-ol iPrOH/hexane 5:95 (v/v) Resolution of enantiomers thieme-connect.de
GC Chirasil DEX CB Acetyl derivatives of 4-methylheptan-3-ol stereoisomers Temp. program: 45°C to 180°C Separation of all four stereoisomers mdpi.com
SFC Chiralpak IA Racemic products Methanol (B129727)/Acetone co-solvent Chiral separation google.com

Enzymatic Resolution of Threo-2-amino-3-methylhexenoic Acid and Subsequent Manipulation

Enzymatic resolution offers a highly selective method for obtaining enantiomerically pure compounds. One established route to optically active threo-4-methylheptan-3-ol, a pheromone component, involves the enzymatic resolution of racemic N-acetyl-threo-2-amino-3-methylhexanoic acid using Aspergillus acylase. researchgate.netpherobase.com This enzyme selectively hydrolyzes one enantiomer of the N-acetylated amino acid, allowing for the separation of the resulting free amino acid from the unreacted N-acetylated enantiomer.

The separated enantiomers of threo-2-amino-3-methylhexanoic acid can then be converted to the corresponding stereoisomers of 4-methylheptan-3-ol through a series of chemical transformations. researchgate.netpherobase.com This general strategy, involving the resolution of a chiral precursor followed by chemical modification, is a powerful approach for the synthesis of specific stereoisomers of chiral alcohols like this compound. researchgate.netnih.govresearchgate.net The use of enzymes like lipases for the resolution of racemic alcohols or their esters via enantioselective transesterification is also a common and effective strategy. researchgate.net

Differential Crystallization Methods (e.g., Magnetic Levitation for enantiopure crystal separation)

Differential crystallization is a less common but innovative technique for separating enantiomers. This method exploits the fact that enantiopure and racemic crystals of a compound can have different physical properties, such as density. researchgate.netmdpi.com

A notable example of this approach is the use of magnetic levitation (MagLev) . rsc.orgbioanalysis-zone.com In this technique, a mixture of enantiopure and racemic crystals is suspended in a paramagnetic solution within a magnetic field. rsc.orgbioanalysis-zone.com The crystals levitate to different heights based on the balance between magnetic and gravitational forces, which is dependent on their densities. bioanalysis-zone.com This density difference allows for their physical separation. For instance, a mixture of S- and RS-ibuprofen crystals was successfully separated and enriched to 99.2% enantiomeric excess (ee) using sequential MagLev separations. bioanalysis-zone.com

While this method has not been specifically reported for this compound, it represents a potential strategy for the separation of its crystalline derivatives, provided that the enantiopure and racemic forms exhibit a sufficient density difference. researchgate.netmdpi.com The success of this technique is contingent on the reliable formation of distinct racemic and enantiopure crystal forms. bioanalysis-zone.com

Racemic Synthesis and Subsequent Resolution

A common and practical approach to obtaining chiral compounds involves the synthesis of a racemic mixture followed by a resolution step to separate the enantiomers.

Grignard Reactions with Ketones

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols. For the synthesis of this compound, a Grignard reagent, such as ethylmagnesium bromide, can be reacted with 2-methylbutanal. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent hydrolysis of the resulting alkoxide intermediate yields racemic this compound.

The general reaction is as follows: CH₃CH₂MgBr (Ethylmagnesium bromide) + CH₃CH₂CH(CH₃)CHO (2-Methylbutanal) → CH₃CH₂CH(CH₃)CH(OH)CH₂CH₃ (this compound)

This method is highly effective for producing the racemic alcohol, which can then be subjected to resolution techniques to isolate the desired stereoisomers.

SN1 Hydrolysis of Halogenated Precursors

The SN1 (unimolecular nucleophilic substitution) hydrolysis of a suitable halogenated precursor can also be used to synthesize racemic this compound. For example, the hydrolysis of 3-chloro-3-methylhexane (B1594247) proceeds through an SN1 mechanism. libretexts.orgpearson.com

The reaction involves a two-step process:

The leaving group (chloride ion) departs, forming a planar tertiary carbocation intermediate. libretexts.orgpearson.com

The nucleophile (water) can then attack the carbocation from either face with equal probability. libretexts.org

This non-stereospecific attack leads to the formation of a racemic mixture of the corresponding alcohol, in this case, 3-methyl-3-hexanol. doubtnut.com A similar principle applies to the synthesis of this compound from a precursor like 3-chloro-4-methylhexane, where the hydrolysis would lead to a racemic mixture of the alcohol. The stability of the carbocation intermediate and the use of a polar protic solvent like water favor the SN1 pathway. libretexts.org

Biological and Ecological Significance of 4 Methylhexan 3 Ol

Role in Insect Communication Systems (Semiochemicals)

4-Methylhexan-3-ol is a notable semiochemical involved in the chemical language of insects. researchgate.net These compounds, known as pheromones when used for intraspecific communication, are essential for behaviors such as mating, aggregation, and defense. epdf.pub The compound and its stereoisomers have been identified as key components in the pheromone bouquets of several insect species, demonstrating its importance in chemical ecology. nih.gov

The biological function of this compound is intricately linked to its molecular structure, which features two stereocenters, resulting in four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). mdpi.com The specific arrangement of atoms in these isomers is critical, as different species often use or respond to only one or a specific blend of these isomers. nih.gov This stereochemical specificity is a common feature in insect pheromone systems, allowing for precise and species-distinct communication. nih.gov

One of the well-documented roles of this compound is as a synergist in aggregation pheromones. The (3S,4S)-stereoisomer of this compound enhances the attractive power of the primary aggregation pheromone of the almond bark beetle, Scolytus amygdali. nih.gov The main pheromone component for this species is (3S,4S)-4-methylheptan-3-ol. nih.gov In field tests, the combination of (3S,4S)-4-methylhexan-3-ol with (3S,4S)-4-methylheptan-3-ol resulted in a significantly higher capture rate of beetles, demonstrating a powerful synergistic effect where the blend is more potent than the individual components. nih.govnih.gov

Table 1: Synergistic Pheromonal Activity in Scolytus amygdali

CompoundStereoisomerRoleSpeciesFinding
This compound(3S,4S)SynergistScolytus amygdali (Almond Bark Beetle)Significantly increases attraction when combined with the primary pheromone, (3S,4S)-4-methylheptan-3-ol. nih.govnih.gov
4-Methylheptan-3-ol(3S,4S)Primary Aggregation PheromoneScolytus amygdali (Almond Bark Beetle)The main attractive component of the aggregation pheromone. nih.gov

While certain stereoisomers act as attractants or synergists, others can have an inhibitory effect on insect behavior. In the case of the almond bark beetle, Scolytus amygdali, specific stereoisomers of the related compound 4-methylheptan-3-ol have been shown to reduce or block the attraction to the primary pheromone blend. nih.govnih.gov Field studies revealed that when the (3R,4S)- and (3R,4R)-stereoisomers of 4-methylheptan-3-ol were added to the attractive blend of (3S,4S)-4-methylheptan-3-ol and its synergist, (3S,4S)-4-methylhexan-3-ol, the number of captured beetles significantly decreased. nih.govnih.gov This inhibitory action highlights the high degree of specificity in the insect's olfactory system. nih.gov

The specific stereoisomers of methyl-branched alcohols are also utilized as trail pheromones by social insects to guide nestmates. Research has identified the (3R,4S)-stereoisomer of the related compound, 4-methylheptan-3-ol, as the trail pheromone of the Southeast Asian ant, Leptogenis diminuta. researchgate.netnih.govnih.gov This substance is laid down by foraging ants to create a chemical path that other members of the colony can follow to a food source. researchgate.net

The (3R,4S)-stereoisomer of this compound has been identified as a key component of the alarm pheromone of the ant Tetramorium impurum. epdf.pub This compound was isolated from the heads of all adult castes of the ant, along with its corresponding ketone, 4-methyl-3-hexanone. When released in response to a threat, these alarm pheromones can trigger behaviors such as aggression or dispersal among nestmates. epdf.pub

Beyond its role in specific pheromonal communication, this compound has been identified in the mandibular gland secretions of other arthropods. The mandibular glands of ants are a common source of chemical signals, including alarm pheromones. The compound has been detected in the gland volatiles of various ant species, including army ants. Furthermore, it is found in the defensive secretions of harvestmen (Opiliones), such as Leiobunum nigripalpi, where it likely functions as an allomone to deter predators. epdf.pub

Table 2: Occurrence of this compound in Arthropods

Arthropod GroupSpecies ExampleGland/Secretion SourceIdentified Role/Context
Ants (Formicidae)Tetramorium impurumMandibular GlandsAlarm Pheromone. epdf.pub
Ants (Formicidae)Tetramorium caespitumMandibular GlandsGland volatile. epdf.pub
Ants (Formicidae)Army Ants (Dorylinae)Mandibular GlandsGland volatile.
Harvestmen (Opiliones)Leiobunum nigripalpiDefensive SecretionsAllomone (Defensive Compound). epdf.pub

Pheromonal Activity of Stereoisomers

Trail Pheromone Identification (e.g., (3R,4S)-stereoisomer in Leptogenis diminuta ants)

Mechanism of Action in Biological Systems

The influence of this compound in biological contexts is primarily understood through its interactions with sensory systems and its role as a substrate in enzymatic reactions.

Interaction with Olfactory Receptors and Signaling Pathways

As a semiochemical, this compound is detected by olfactory receptors (ORs), which are a class of G protein-coupled receptors (GPCRs). oatext.commdpi.comnih.gov The binding of an odorant molecule like this compound to an OR initiates a conformational change in the receptor protein. nih.gov This event triggers a cascade of intracellular events, starting with the activation of a specific G-protein, often the olfactory-specific Gs-protein (Gαolf). oatext.comgenome.jpfrontiersin.org

The activated G-protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). oatext.comgenome.jp The subsequent increase in intracellular cAMP levels opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations such as sodium (Na+) and calcium (Ca2+). nih.govgenome.jp This influx depolarizes the olfactory receptor neuron, generating an electrical signal that is transmitted to the brain for processing. nih.govgenome.jp The specificity of this interaction is highly dependent on the stereoisomer of this compound, with different isomers potentially binding to different ORs or with varying affinities, leading to distinct behavioral responses. For instance, the (3S,4S)-stereoisomer acts as a synergist in the aggregation pheromone of the almond bark beetle (Scolytus amygdali). nih.gov

Enzyme Interaction and Activity Modulation

Beyond its role in olfaction, this compound can participate in enzymatic reactions. It can serve as a substrate for enzymes like alcohol dehydrogenases (ADHs). These enzymes can catalyze the oxidation of this compound to its corresponding ketone, 4-methylhexan-3-one (B91998). This conversion is a key reaction in both biosynthetic pathways and metabolic degradation processes. The stereochemistry of the alcohol is critical, as enzymes often exhibit high stereoselectivity.

Lipases are another class of enzymes that can interact with this compound, particularly in the context of kinetic resolution for the synthesis of specific stereoisomers. researchgate.netresearchgate.net These enzymes can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the different stereoisomers. The efficiency and selectivity of these enzymatic reactions can be influenced by factors such as the solvent and temperature. researchgate.net

Biosynthesis and Natural Occurrence

The presence of this compound in nature, particularly in the chemical communication systems of insects and the defensive secretions of other arthropods, points to specific biosynthetic pathways.

Hypothesized Biosynthetic Pathways (e.g., Polyketide or Modified Isoprenoid Pathways)

The biosynthesis of this compound is not definitively established but is thought to potentially arise from fatty acid metabolism. One plausible route is through a modified polyketide pathway, where short-chain fatty acid precursors are condensed to form the carbon skeleton. Another possibility involves the modification of isoprenoid pathway intermediates. Given that very little is known about the biosynthetic capacities of some arachnids where this compound is found, this remains an area for further investigation. pnas.org

Isotopic Labeling for Pathway Validation

To elucidate the biosynthetic origins of this compound, isotopic labeling studies are a critical experimental approach. By feeding an organism with precursors labeled with stable isotopes like ¹³C or deuterium (B1214612) (²H), researchers can trace the incorporation of these labels into the final product. Analysis of the labeled this compound using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can reveal the precursor units and the sequence of their assembly, thereby validating or refuting hypothesized pathways.

Relationship to Co-occurring Compounds (e.g., 4-Methylhexan-3-one)

This compound is frequently found in nature alongside its oxidized counterpart, 4-methylhexan-3-one. pnas.org This co-occurrence strongly suggests a close biosynthetic relationship, with the alcohol and ketone being interconverted by the action of alcohol dehydrogenases. For example, both compounds have been identified in the defensive secretions of the harvestman Leiobunum nigripalpi. pnas.org The ratio of the alcohol to the ketone can vary and may have a specific ecological significance, with each compound potentially serving a different role in the organism's chemical communication or defense strategy. The presence of 4-methylhexan-3-one has also been noted as a volatile metabolite in the fungus Daldinia clavata.

Metabolism and Biotransformation of 4 Methylhexan 3 Ol

Phase I and Phase II Metabolic Pathways

Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the modified compound with endogenous molecules to yield highly water-soluble products. nih.gov For a secondary alcohol like 4-Methylhexan-3-ol, these pathways are critical for its detoxification and clearance.

The metabolism of this compound is catalyzed by several key enzymatic reactions.

Dehydrogenation : A primary Phase I metabolic route for this compound is oxidation via dehydrogenation. Alcohol dehydrogenases (ADHs) catalyze the conversion of the secondary alcohol group into a ketone. This reaction transforms this compound into its corresponding ketone, 4-methylhexan-3-one (B91998). Research has shown that ADHs from microorganisms like Lactobacillus brevis can perform this oxidation under mild conditions. In a broader context, the genomes of bacteria such as Pseudomonas aeruginosa contain genes encoding for alcohol dehydrogenases that are essential for the degradation of aliphatic hydrocarbons, which proceeds through alcohol intermediates. nih.gov

Hydroxylation : While this compound is already an alcohol, further hydroxylation at other positions on the alkyl chain is a potential Phase I reaction, catalyzed by cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net This process, common in xenobiotic metabolism, would increase the compound's polarity. The general catabolic pathway for alkanes in some bacteria involves an initial hydroxylation to form an alcohol, indicating the importance of this enzymatic step in hydrocarbon metabolism. mdpi.com

Glucuronidation : As a principal Phase II reaction, glucuronidation significantly increases the water solubility of xenobiotics for excretion. wikipedia.org This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of this compound. wikipedia.org The reaction is mediated by UDP-glucuronosyltransferases (UGTs), which are found mainly in the liver. wikipedia.org The resulting product, a glucuronide conjugate, is pharmacologically inactive and readily eliminated from the body. researchgate.net Drugs or compounds with hydroxyl groups, like this compound, can directly enter Phase II metabolism to be conjugated. nih.gov

Table 1: Summary of Key Enzymatic Reactions in the Metabolism of this compound

Metabolic PhaseReaction TypeEnzyme ClassSubstrateProductSignificance
Phase I Dehydrogenation (Oxidation)Alcohol Dehydrogenase (ADH)This compound4-Methylhexan-3-oneConverts alcohol to ketone, a key initial step.
Phase I HydroxylationCytochrome P450 (CYP450)This compoundHydroxylated derivativesIncreases polarity by adding another -OH group. nih.govresearchgate.net
Phase II GlucuronidationUDP-glucuronosyltransferase (UGT)This compoundThis compound glucuronideCreates a highly water-soluble conjugate for excretion. wikipedia.org

Microbial Biotransformation

Microorganisms play a crucial role in the environmental breakdown of organic compounds, including aliphatic alcohols like this compound.

Bacteria from the genus Pseudomonas are particularly effective at degrading hydrocarbons and their derivatives. mdpi.compjoes.com Strains like Pseudomonas aeruginosa and Pseudomonas putida have been identified as capable of utilizing aliphatic hydrocarbons as their sole carbon source. nih.govpjoes.com These bacteria produce enzymes that can initiate the breakdown of compounds like this compound. nih.gov The ability of Pseudomonas to produce biosurfactants can also enhance the bioavailability of hydrophobic compounds, facilitating their degradation. nih.govmdpi.com Studies have also noted that the photodegradation products of related compounds can impact gut microbiota, including Lactobacillus acidophilus and Escherichia coli. nih.gov

Table 2: Microorganisms Involved in the Biotransformation of Aliphatic Alcohols

MicroorganismKnown CapabilitiesRelevance to this compound
Pseudomonas spp. Degradation of aliphatic and aromatic hydrocarbons. mdpi.compjoes.comLikely degrades this compound via oxidative pathways.
Pseudomonas aeruginosa Contains genes for alcohol dehydrogenase and can degrade C10–C26 n-alkanes. nih.govPossesses the enzymatic machinery to oxidize this compound to 4-methylhexan-3-one. nih.gov
Lactobacillus brevis Contains alcohol dehydrogenases that oxidize this compound. Directly implicated in the biotransformation of the compound.

The microbial breakdown of aliphatic hydrocarbons by bacteria like Pseudomonas follows well-defined catabolic pathways. For a secondary alcohol such as this compound, the pathway is initiated by its oxidation to a ketone. nih.govmdpi.com

Oxidation to Ketone : The initial step is the oxidation of the hydroxyl group by an alcohol dehydrogenase, yielding 4-methylhexan-3-one. nih.gov

Ester Formation : The resulting ketone can then be acted upon by a Baeyer-Villiger monooxygenase. This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. This mechanism is a known route for the microbial degradation of ketones. mdpi.com

Hydrolysis and Further Oxidation : The ester is subsequently hydrolyzed by an esterase into a carboxylic acid and an alcohol, which are smaller and more readily metabolized molecules. mdpi.com These products can then enter central metabolic pathways, such as the β-oxidation pathway, to be completely broken down. pjoes.com

This sequence of reactions effectively breaks down the carbon skeleton of the original molecule, allowing the microorganism to utilize it for energy and growth.

Role of Microorganisms in Degradation

Environmental Fate and Degradation

The persistence of this compound in the environment is largely determined by its susceptibility to degradation processes, particularly photodegradation in the atmosphere.

While some chemicals are broken down by direct absorption of sunlight, the primary atmospheric degradation pathway for saturated alcohols like this compound is not direct photolysis, which is considered of negligible importance. scielo.brscielo.br Instead, its removal is dominated by indirect photolysis through reaction with hydroxyl radicals (•OH) that are naturally present in the troposphere. scielo.brscielo.br

The reaction proceeds via hydrogen atom abstraction by the •OH radical. For secondary alcohols, the abstraction predominantly occurs from the carbon atom bonded to the hydroxyl group, as this C-H bond is weaker. scielo.br

The proposed atmospheric oxidation mechanism is as follows:

H-atom Abstraction : A hydroxyl radical abstracts a hydrogen atom from the 3-position of this compound, forming water and an α-hydroxyalkyl radical.

Reaction with Oxygen : The resulting radical rapidly reacts with atmospheric oxygen (O₂) in an H-atom abstraction reaction. scielo.br

Product Formation : This final step yields the ketone 4-methylhexan-3-one and a hydroperoxyl radical (HO₂•). scielo.br

The ketone product, 4-methylhexan-3-one, is more resistant to degradation than the parent alcohol but will be slowly removed from the atmosphere through its own reactions with •OH radicals or by photolysis. scielo.br The atmospheric half-life for higher molecular weight monofunctional alcohols due to this process is estimated to be around fifteen hours, indicating a relatively rapid removal from the atmosphere. scielo.br

Biodegradation in Various Environments (e.g., Seawater)

Currently, there is a lack of specific studies detailing the biodegradation of this compound in marine environments. However, the scientific community has established general pathways for the microbial degradation of similar compounds, such as other secondary and branched-chain alcohols, in aquatic systems. It is generally understood that the rate of biodegradation in marine environments can be slower than in freshwater systems. ecetoc.org

Microorganisms in marine ecosystems are capable of breaking down a wide array of hydrocarbons and related compounds. researchgate.net The process for a secondary alcohol like this compound would likely initiate with an oxidation step. In aerobic marine environments, microbes typically introduce a hydroxyl group to alkanes, forming an alcohol, which can then be further oxidized. researchgate.net Since this compound is already a secondary alcohol, the initial microbial attack would likely involve the oxidation of the hydroxyl group to a ketone.

Factors influencing the rate of biodegradation in seawater include the availability of nutrients like nitrogen and phosphorus, water temperature, and the specific microbial consortia present. caister.com The branched nature of this compound may influence its degradation rate compared to linear alcohols. While some studies suggest that branched-chain compounds can be readily degraded, the specific position of the methyl group can affect the efficiency of microbial enzymes. frontiersin.orgnih.gov

Table 1: Postulated Initial Steps of this compound Biodegradation in Seawater

StepTransformationEnzyme Class (Postulated)Environment
1Oxidation of the secondary alcoholAlcohol DehydrogenaseAerobic Marine
2Formation of a ketone intermediateMonooxygenaseAerobic Marine

Formation of Degradation Products and Their Environmental Implications

The primary degradation product of this compound through microbial oxidation is expected to be 4-methylhexan-3-one. This ketone can then undergo further degradation. The subsequent steps would likely involve the cleavage of the carbon chain, eventually leading to the formation of smaller, more readily biodegradable molecules that can enter central metabolic pathways.

While data on the environmental implications of this compound and its direct degradation products are scarce, it is known that some degradation products of other environmental contaminants can have their own toxicological profiles. For instance, studies on the photo-degradation of ibuprofen (B1674241) have shown the formation of various compounds, some of which exhibit toxicity to aquatic organisms and human cell lines. caister.comontosight.aimdpi.comresearchgate.net One of the degradation products of ibuprofen is (±)-(2R,3R)-2-(4-isobutylphenyl)-5-methylhexan-3-ol, a more complex molecule than this compound. caister.comontosight.aimdpi.comresearchgate.net This highlights the importance of understanding the complete degradation pathway and the potential effects of intermediate metabolites.

The environmental persistence and impact of 4-methylhexan-3-one, the likely primary degradation product, would need to be specifically assessed. Ketones are generally considered to be biodegradable. The ultimate mineralization of this compound would result in the formation of carbon dioxide and water.

Table 2: Likely Degradation Products of this compound and Their Potential Fate

Degradation ProductFormation PathwayPotential Environmental Fate
4-Methylhexan-3-oneOxidation of this compoundFurther microbial degradation
Smaller organic acids and aldehydesCleavage of the ketone intermediateAssimilation into microbial biomass or further breakdown
Carbon Dioxide and WaterComplete mineralizationIncorporation into the carbon cycle

Advanced Analytical Techniques for Characterization of 4 Methylhexan 3 Ol

Spectroscopic Methods for Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR for relative configuration, ¹³C-NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of 4-methylhexan-3-ol. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide valuable data on the chemical environment of each atom.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound displays characteristic signals for the different protons in the molecule. For instance, in a study of the four stereoisomers of the related compound 4-methylheptan-3-ol, the chemical shifts and coupling constants of the proton attached to the hydroxyl-bearing carbon (CHOH) were instrumental in establishing the relative syn or anti configuration of the stereoisomers. mdpi.comnih.gov For the (3S,4R)-isomer of 4-methylheptan-3-ol, the CHOH proton appears as a multiplet around δ 3.35 ppm, while for the (3R,4R)-isomer, it is observed around δ 3.41 ppm. mdpi.comnih.gov Similar principles apply to this compound, where the specific splitting patterns and chemical shifts help in assigning the relative stereochemistry.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For the (3S,4R)-isomer of 4-methylheptan-3-ol, the carbon attached to the hydroxyl group (CHOH) resonates at approximately δ 77.8 ppm, while the same carbon in the (3R,4R)-isomer appears at δ 76.9 ppm. mdpi.comnih.gov The chemical shifts of the other carbon atoms in the chain and the methyl group also provide confirmatory structural data. mdpi.comnih.gov

Interactive Data Table: Representative NMR Data for Stereoisomers of a Related Compound (4-Methylheptan-3-ol)

Stereoisomer¹H-NMR (CHOH, ppm)¹³C-NMR (CHOH, ppm)Reference
(3S,4R)3.3577.8 mdpi.comnih.gov
(3R,4R)3.4176.9 mdpi.comnih.gov

Infrared (IR) Spectroscopy (e.g., FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the most prominent feature in its IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of this band confirms that the compound is an alcohol. Additionally, C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region. nist.gov The disappearance of the O-H stretching band and the appearance of a strong C=O stretching band around 1700-1715 cm⁻¹ can be used to monitor the oxidation of this compound to its corresponding ketone, 4-methylhexan-3-one (B91998). vulcanchem.com

Mass Spectrometry (e.g., HRMS, Enantiomeric Excess Determination via Ion/Molecule Reactions)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the exact molecular formula of a compound. For this compound (C₇H₁₆O), the expected exact mass is 116.1201. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique where the gas chromatograph separates the components of a mixture before they are detected by the mass spectrometer. The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns. nih.govnist.gov Common fragments include the loss of a water molecule (M-18) and cleavage of the carbon-carbon bonds adjacent to the hydroxyl group. mdpi.comnih.gov

While standard MS is not inherently chiral, specialized techniques can be used for the determination of enantiomeric excess. One such method involves ion/molecule reactions within the mass spectrometer. ucdavis.edu In this approach, a chiral host molecule is introduced, which forms diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes can have different ionization efficiencies or fragmentation patterns, allowing for the quantification of the enantiomeric excess. ucdavis.edu

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from impurities and for resolving its stereoisomers to determine enantiomeric excess (ee).

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds like this compound. libretexts.orgencyclopedia.pub This method utilizes a chiral stationary phase (CSP) within the GC column. researchgate.net The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation. encyclopedia.pub

For the analysis of chiral alcohols, it is often necessary to derivatize them to improve their volatility and interaction with the CSP. mdpi.com For example, the four stereoisomers of 4-methylheptan-3-ol were successfully separated and their enantiomeric excess determined by chiral GC after conversion to their acetyl derivatives. mdpi.comnih.govresearchgate.net A common type of chiral stationary phase used for this purpose is based on modified cyclodextrins. libretexts.orgrsc.org

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another widely used method for the separation of enantiomers. csfarmacie.czmdpi.com Similar to chiral GC, it employs a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including alcohols. semanticscholar.orgrsc.org

The separation is typically carried out in a normal-phase mode using a mobile phase consisting of a nonpolar solvent like hexane (B92381) or heptane, with a small amount of an alcohol modifier such as isopropanol. csfarmacie.cz The choice of the specific chiral column and mobile phase composition is crucial for achieving optimal separation of the enantiomers of this compound. semanticscholar.orgrsc.orgthieme-connect.de The separated enantiomers are then detected, often by a UV detector, and the enantiomeric excess is calculated from the relative peak areas. semanticscholar.orgrsc.org

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" technology for the analysis and purification of chemical compounds, including chiral molecules like this compound. The technique operates on principles similar to High-Performance Liquid Chromatography (HPLC), but utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. libretexts.org A substance becomes a supercritical fluid when heated and pressurized above its specific critical temperature and pressure, endowing it with properties intermediate between a liquid and a gas. libretexts.orgmdpi.com

The primary advantage of SFC, particularly for chiral separations, lies in the properties of its mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to traditional liquid chromatography. libretexts.orguva.es This results in shorter analysis times, reduced consumption of organic solvents, and consequently, a more environmentally friendly and less expensive analytical method. uva.es

While SFC is well-suited for non-polar compounds, its application can be extended to more polar molecules, such as alcohols, through the use of polar organic modifiers like methanol (B129727) or ethanol (B145695) mixed with the CO₂ mobile phase. libretexts.orguva.es For challenging separations of stereoisomers, chiral stationary phases (CSPs), often polysaccharide-based, are employed within the chromatographic column. shimadzu.comresearchgate.net The selection of the appropriate chiral column and the optimization of the mobile phase composition are critical steps in developing a successful separation method. shimadzu.com SFC systems are often coupled with mass spectrometry (SFC-MS) or other detectors like photodiode arrays (PDA) to provide sensitive and selective detection of the separated isomers. uva.esresearchgate.net This combination is a powerful tool for analyzing complex mixtures and determining the stereochemical purity of compounds like this compound. researchgate.net

Table 1: Comparison of Typical Properties for SFC, HPLC, and GC

Property Gas (for GC) Supercritical Fluid (for SFC) Liquid (for HPLC)
Density (g/mL) ~10⁻³ 0.2 - 0.9 0.8 - 1.0
Viscosity (Pa·s) ~10⁻⁵ ~10⁻⁴ ~10⁻³
Diffusivity (cm²/s) ~10⁻¹ ~10⁻³ <10⁻⁵

This table provides a general comparison of the physical properties of mobile phases used in different chromatographic techniques.

Measurement of Optical Rotation and Calculation of Enantiomeric Excess (ee)/Diastereomeric Excess (de)

Optical rotation is a fundamental property of chiral molecules and a key parameter in their characterization. When plane-polarized light is passed through a sample of a pure enantiomer, the plane of light is rotated either to the right (dextrorotary, (+)) or to the left (levorotary, (-)). saskoer.ca Its enantiomer will rotate the light by an equal magnitude but in the opposite direction. mdpi.com A polarimeter is used to measure this angle of rotation, and the specific rotation [α] is a standardized value calculated from the observed rotation, concentration of the sample, and the path length of the polarimeter tube. The absolute configuration of a stereoisomer can often be assigned by comparing its measured optical rotation value with those reported in scientific literature. mdpi.comresearchgate.net

For mixtures of stereoisomers, the concepts of enantiomeric excess (ee) and diastereomeric excess (de) are used to quantify the purity. A racemic mixture, containing equal amounts (50:50) of two enantiomers, is optically inactive ([α] = 0) because the rotations of the individual enantiomers cancel each other out. saskoer.cauou.ac.in

Enantiomeric Excess (ee) quantifies the purity of a sample containing two enantiomers. It represents the excess of one enantiomer over the other and is calculated using the concentrations or mole fractions of the major and minor enantiomers. uou.ac.in

Formula: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)| / |(% Major Enantiomer + % Minor Enantiomer)| x 100

Diastereomeric Excess (de) is used for mixtures of diastereomers, which are stereoisomers that are not mirror images of each other. unacademy.com Unlike enantiomers, diastereomers have different physical properties, including different specific rotations. unacademy.com The diastereomeric excess measures the excess of one diastereomer in a mixture. unacademy.com

Formula: de (%) = |(% Major Diastereomer - % Minor Diastereomer)| / |(% Major Diastereomer + % Minor Diastereomer)| x 100 unacademy.com

In practice, the stereoisomeric purity of a sample of this compound would be determined by a chiral chromatographic technique (like SFC or chiral GC) to find the ratio of the stereoisomers present. From this ratio, the ee and de can be calculated. The optical rotation of the mixture can then be measured and compared to the values of the pure stereoisomers to confirm the composition.

Research on the related compound, 4-methylheptan-3-ol, provides an excellent example of how these values are determined and reported for all four possible stereoisomers.

Table 2: Stereoisomeric Purity and Specific Rotation Data for Stereoisomers of 4-Methylheptan-3-ol

Stereoisomer Enantiomeric Excess (ee) Diastereomeric Excess (de) Specific Rotation [α]D (c, solvent)
(3R,4R)-4-Methylheptan-3-ol 99% 99% +23.0 (c 1.2, hexane) mdpi.com
(3S,4R)-4-Methylheptan-3-ol 99% 99% +11.5 (c 1.0, hexane) mdpi.com
(3R,4S)-4-Methylheptan-3-ol 99% 92% -10.7 (c 1.4, hexane) mdpi.com
(3S,4S)-4-Methylheptan-3-ol 99% 94% -18.9 (c 1.1, hexane) mdpi.com

This table presents data from a study on the synthesis of 4-methylheptan-3-ol stereoisomers, illustrating the type of characterization data obtained for chiral alcohols. mdpi.com The ee was determined by chiral GC, and the de by ¹H-NMR.

Table of Compounds Mentioned

Compound Name
This compound
4-methylheptan-3-ol
Carbon dioxide
Methanol
Ethanol

Computational Chemistry and Modeling of 4 Methylhexan 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reaction energetics with a favorable balance of accuracy and computational cost.

Conformational Analysis and Energy Minimization

Due to the presence of several single bonds, 4-methylhexan-3-ol can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these structures, which correspond to minima on the potential energy surface.

The process begins with identifying the rotatable bonds in the molecule. For this compound, these are primarily the C-C bonds of the hexyl chain and the C-O bond. A systematic or stochastic search is performed to generate a wide range of possible conformers. Each of these initial structures is then subjected to geometry optimization using DFT, often with a functional like B3LYP and a basis set such as 6-31G(d). This process minimizes the energy of the structure, finding the nearest local energy minimum. By comparing the final energies of all optimized conformers, the global minimum energy conformation—the most stable structure—can be identified. For similar secondary alcohols, studies have shown that conformers minimizing steric hindrance, such as those with anti-periplanar arrangements of bulky substituents, are generally the most stable.

Table 1: Illustrative DFT Energy Minimization Results for this compound Conformers This table presents hypothetical data to illustrate the typical output of a DFT conformational analysis.

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Population at 298 K (%)
Anti-periplanar~180°0.0075.3
Gauche 1~60°1.1514.5
Gauche 2~-60°1.3510.2

Modeling of Transition States and Activation Energies for Reactions

DFT is a crucial tool for elucidating reaction mechanisms by modeling the transition states (TS) that connect reactants and products. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the TS and calculating its energy allows for the determination of the activation energy (ΔG‡), which is a key factor governing the reaction rate.

For instance, computational modeling can be used to analyze discrepancies in reported reaction rates for the formation of this compound via the reduction of 4-methyl-3-hexanone with different reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). By calculating the activation energies for the hydride transfer step in each case, DFT can provide a theoretical basis for understanding differences in reactivity. researchgate.net Similarly, the oxidation of this compound to 4-methyl-3-hexanone can be modeled to understand the energy profile of the reaction. Such calculations often employ methods like B3LYP or M06-2X, which are known to perform well for reaction energetics. beilstein-journals.orgosti.gov

Table 2: Example DFT-Calculated Activation Energies for Reactions of this compound This table contains hypothetical data illustrating how DFT can be used to compare reaction pathways.

ReactionReagentSolventCalculated Activation Energy (ΔG‡, kcal/mol)
Reduction of 4-methyl-3-hexanoneNaBH₄Ethanol (B145695)15.2
Reduction of 4-methyl-3-hexanoneLiAlH₄THF11.8
Oxidation of this compoundH₂CrO₄Acetone/Water18.5

Prediction of Spectroscopic Properties (e.g., NMR coupling constants)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method within DFT is widely used to calculate NMR chemical shifts and spin-spin coupling constants (J-couplings). ajol.info The calculation of J-couplings is particularly complex, involving contributions from four main mechanisms: the Fermi-contact (FC), spin-dipolar (SD), paramagnetic spin-orbit (PSO), and diamagnetic spin-orbit (DSO) terms. For H-H and C-H couplings, the Fermi-contact term is typically dominant.

By performing DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) on the optimized geometry of this compound, one can predict the J-coupling values between different nuclei. ajol.info Comparing these theoretical values with those obtained from experimental NMR spectra serves as a stringent test of the computed structure. d-nb.info Good agreement between calculated and experimental data confirms the molecular conformation and assignment of signals. ajol.info

Table 3: Comparison of Hypothetical Experimental and DFT-Predicted ³JHH Coupling Constants for this compound This table provides an example of how calculated NMR data is compared to experimental values.

Coupling NucleiDescriptionExperimental J-Coupling (Hz)DFT-Predicted J-Coupling (Hz)
H3-H4Coupling between protons on C3 and C45.86.1
H2a-H3Coupling between one proton on C2 and the proton on C37.27.0
H4-H5aCoupling between the proton on C4 and one proton on C56.56.7

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a dynamic picture of molecular behavior, offering insights into processes that are not accessible through static calculations.

Solvent-Catalyst Interactions

MD simulations are particularly powerful for studying systems in solution, as they can explicitly model the interactions between the solute, solvent molecules, and any catalysts present. In the context of the synthesis of this compound, MD can clarify the role of the solvent and catalyst in the reaction mechanism. For example, in a LiAlH₄ reduction, simulations can show how solvent molecules like tetrahydrofuran (B95107) (THF) coordinate with the lithium cation and how this complex interacts with the carbonyl group of the precursor ketone. This dynamic view helps explain how the solvent-catalyst system facilitates hydride transfer and can account for variations in reaction rates observed under different conditions.

Conformational Sampling

While DFT is excellent for finding energy minima, MD simulations are used for conformational sampling, which explores the full range of accessible conformations of a molecule at a given temperature. For a flexible molecule like this compound, an MD simulation can reveal the dynamic equilibrium between different conformers, the pathways and timescales of their interconversion, and their relative populations. Techniques such as enhanced conformational sampling can be used to overcome energy barriers more efficiently and explore the conformational space more broadly. ucl.ac.uk This provides a more complete understanding of the molecule's structural dynamics in solution, which is essential for interpreting experimental data and understanding its interactions with other molecules.

Applications and Future Research Directions

4-Methylhexan-3-ol as a Chiral Building Block in Organic Synthesis

The presence of two stereocenters at the C3 and C4 positions makes this compound a valuable chiral precursor in the stereoselective synthesis of more complex molecules. The ability to isolate or synthesize specific stereoisomers allows for precise control over the three-dimensional architecture of the target compounds.

Synthesis of Complex Organic Molecules

Enantiopure forms of this compound serve as crucial starting materials or intermediates in the synthesis of complex organic structures. For instance, the enantiopure (3R, 4S)-4-Methyl-3-hexanol has been successfully synthesized from D-mannitol, a readily available chiral precursor. This synthesis highlights the utility of the compound in "chiron-based synthesis," a strategy where a readily available chiral molecule is used to construct a complex target molecule with the desired stereochemistry. Such synthetic routes are pivotal in creating molecules with specific biological activities where stereoisomerism plays a key role. The oxidation of this compound yields 4-methylhexan-3-one (B91998), another important synthetic intermediate.

Precursor for Biologically Active Compounds (e.g., Pharmaceuticals, Agrochemicals)

The derivatives of this compound are significant in the development of new biologically active compounds. Its oxidized counterpart, 4-methylhexan-3-one, is a known intermediate in the synthesis of various pharmaceuticals and agrochemicals. The chiral nature of this compound is particularly relevant in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its stereochemistry. muni.cz While specific examples of pharmaceuticals or agrochemicals directly synthesized from this compound are not extensively documented in current literature, its structural motifs are found in various bioactive molecules, suggesting its potential as a precursor. A patent for an agrochemical composition containing SDHI fungicides lists 4-methylhexan-3-one, the oxidized form of this compound, as a related chemical compound. google.com

Potential in Integrated Pest Management

One of the most well-documented applications of this compound is in the field of chemical ecology, specifically in integrated pest management (IPM). mdpi.com IPM strategies focus on sustainable and environmentally sensitive approaches to pest control.

The (3S,4S)-stereoisomer of this compound has been identified as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali. iomcworld.orgresearchgate.net This means that while it may not be a primary attractant on its own, it significantly enhances the attractive power of the main pheromone component, (3S,4S)-4-methyl-3-heptanol. iomcworld.orgresearchgate.net Field tests have demonstrated that a combination of these two compounds leads to a marked increase in beetle attraction. researchgate.net This synergistic relationship is crucial for developing effective lures for monitoring and mass trapping of this agricultural pest, thereby reducing the reliance on conventional insecticides. mdpi.com The stereoisomers of this compound have also been shown to influence the behavior of the ant Tetramorium impurum, indicating its potential for broader applications in pest control through pheromone-based manipulation.

Catalytic Applications and Ligand Design

The chiral nature of this compound suggests its potential use in the design of chiral ligands for asymmetric catalysis. Chiral alcohols are often used as starting materials for the synthesis of ligands that can be complexed with transition metals to create catalysts for enantioselective reactions. researchgate.net These reactions are fundamental in producing single-enantiomer pharmaceuticals and fine chemicals.

However, specific research on the development of ligands derived from this compound and their application in catalytic processes is currently limited. The structural features of this compound, particularly the hydroxyl group and the adjacent chiral centers, provide a foundation for the design of novel phosphine (B1218219), amine, or other coordinating groups that could form stable and effective metal complexes. researchgate.net This remains a promising but underexplored area for future research.

Emerging Research Areas

Beyond its established roles, this compound presents opportunities for investigation in several emerging research fields.

Neuropharmacological Studies and Receptor Interactions

As a component of insect pheromone systems, this compound and its analogs are involved in chemical communication that elicits specific behavioral responses. frontiersin.org This interaction is mediated by olfactory receptors in the insect's antennae. Understanding how these molecules bind to their receptors and trigger a neural response is a key area of neuropharmacological research. frontiersin.org

While direct neuropharmacological studies on this compound are not widely reported, the study of pheromone perception in insects provides a model for understanding ligand-receptor interactions and their influence on behavior. frontiersin.orgresearchgate.net Research into how different stereoisomers of a pheromone component can act as agonists or antagonists at the same receptor can provide valuable insights into receptor specificity and signaling pathways. elifesciences.org Such studies could inform the design of novel compounds that modulate receptor activity, not only for pest management but also potentially for broader pharmacological applications. The investigation into the anti-inflammatory and anti-angiogenic properties of some insect pheromones suggests that these semiochemicals could have unexpected therapeutic potential, an area where this compound could be a subject of future investigation. iomcworld.org

Advanced Material Science Applications

Extensive research indicates that this compound is primarily recognized for its role in chemical synthesis and as a semiochemical in insect communication. pherobase.com It serves as a solvent and an intermediate in the production of other organic compounds. However, current scientific literature does not point to established applications of this compound in the field of advanced material science, such as in the development of polymers, nanoparticles, or specialized coatings.

While the related compound 4-methyl-3-heptanol (B77350) has been detected in the pyrolysis products of automobile shredder residue, suggesting potential behavior in high-temperature material processes, similar data for this compound is not available. The physical and chemical properties of this compound, such as its molecular weight and boiling point, are well-documented and provided in the table below for reference. nih.govlookchem.comnist.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₆O nih.govalfa-chemistry.commolport.com
Molecular Weight 116.20 g/mol nih.govalfa-chemistry.com
Boiling Point 152.7°C at 760 mmHg lookchem.com
Flash Point 51.6°C lookchem.com
Density 0.816 g/cm³ lookchem.com
CAS Number 615-29-2 nih.govnist.govmolport.com

Future research may explore the potential of this compound and its derivatives in material science, but as of now, it remains a compound of interest primarily in other chemical and biological domains.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 4-methylhexan-3-ol, and how do reaction conditions influence yield and purity?

  • Answer : The compound is typically synthesized via reduction of 4-methyl-3-hexanone using NaBH₄ or LiAlH₄ in inert solvents like THF. For higher yields, catalytic hydrogenation with Pd/C under high pressure is preferred industrially . Key factors include solvent choice (e.g., THF minimizes side reactions), temperature control (room temperature for NaBH₄, reflux for LiAlH₄), and catalyst loading (5–10% Pd/C for hydrogenation). Purity is optimized via distillation or column chromatography post-reaction .

Q. How can researchers characterize the oxidation products of this compound, and what analytical techniques are recommended?

  • Answer : Oxidation with KMnO₄ or H₂CrO₄ yields 4-methyl-3-hexanone. Characterization involves GC-MS for product identification, NMR (¹H/¹³C) to confirm structural changes (e.g., loss of -OH and formation of ketone), and FT-IR to track the disappearance of O-H stretches (~3200–3600 cm⁻¹) and emergence of C=O peaks (~1700 cm⁻¹). Comparative retention times against authentic standards in HPLC further validate results .

Q. What are the key physicochemical properties of this compound critical for experimental design?

  • Answer : Key properties include its molecular weight (116.20 g/mol), boiling point (~314–316 K), and solubility in polar aprotic solvents (e.g., THF, DMSO). Its logP value (~2.1) indicates moderate hydrophobicity, influencing partitioning in extraction protocols. These parameters guide solvent selection for reactions, purification methods (e.g., distillation), and storage conditions (dry, inert atmosphere to prevent oxidation) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction kinetics for this compound under varying catalytic conditions?

  • Answer : Discrepancies in reported reaction rates (e.g., NaBH₄ vs. LiAlH₄ reduction) can be analyzed using density functional theory (DFT) to model transition states and activation energies. Molecular dynamics simulations of solvent-catalyst interactions (e.g., THF coordinating with Li⁺ in LiAlH₄) clarify rate variations. Validation involves correlating simulated data with experimental Arrhenius plots and kinetic isotope effects .

Q. What biosynthetic pathways are hypothesized for this compound in Leiobunum nigripalpi, and how can isotopic labeling validate these pathways?

  • Answer : The compound may derive from polyketide or modified isoprenoid pathways. Isotopic labeling (e.g., ¹³C-acetate or ¹³C-mevalonate) in feeding experiments, followed by NMR or MS analysis, tracks carbon incorporation. For polyketides, uniform ¹³C distribution in even-numbered carbons is expected; isoprenoids would show a terpene-like pattern. Metabolomic profiling of glandular secretions further identifies precursor metabolites .

Q. What methodologies address conflicting data on the compound’s role as a pheromone or defensive agent in arthropods?

  • Answer : Contradictory bioassay results (e.g., attraction vs. repellency) require dose-response studies across species and ecological contexts. Electrophysiological recordings (e.g., single-sensillum) identify receptor-specific activation. Behavioral assays in controlled environments (e.g., Y-maze tests) isolate confounding variables. Meta-analyses of cross-species data clarify functional plasticity .

Q. How do steric and electronic effects influence the nucleophilic substitution reactivity of this compound with PBr₃ or SOCl₂?

  • Answer : Steric hindrance from the methyl group at C4 slows SN2 mechanisms, favoring SN1 pathways in polar solvents. Electronic effects are probed via Hammett plots using substituted analogs. Kinetic studies (e.g., monitoring Br⁻ release via ion chromatography) quantify rate constants. Computational analysis (NBO charges) identifies charge localization at the hydroxyl oxygen, guiding reagent selection for optimal substitution .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : When reconciling divergent data (e.g., catalytic efficiency), apply systematic error analysis (e.g., Grubbs’ test for outliers) and multi-technique validation (e.g., GC-MS + NMR). Use principal component analysis (PCA) to cluster datasets by experimental conditions .
  • Synthetic Optimization : Design-of-experiments (DoE) approaches (e.g., factorial design) optimize catalyst loading, solvent ratios, and temperature for scalable synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.